Cas no 2172054-96-3 (5-cyclobutyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid)
5-cyclobutyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-cyclobutyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid
- 2172054-96-3
- EN300-1593031
-
- Inchi: 1S/C11H17N3O3/c15-7-2-1-6-14-10(8-4-3-5-8)9(11(16)17)12-13-14/h8,15H,1-7H2,(H,16,17)
- InChI Key: FIWKIYCJVXRCRG-UHFFFAOYSA-N
- SMILES: OC(C1=C(C2CCC2)N(CCCCO)N=N1)=O
Computed Properties
- Exact Mass: 239.12699141g/mol
- Monoisotopic Mass: 239.12699141g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 88.2Ų
5-cyclobutyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1593031-0.05g |
5-cyclobutyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid |
2172054-96-3 | 0.05g |
$1020.0 | 2023-06-04 | ||
| Enamine | EN300-1593031-0.1g |
5-cyclobutyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid |
2172054-96-3 | 0.1g |
$1068.0 | 2023-06-04 | ||
| Enamine | EN300-1593031-0.25g |
5-cyclobutyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid |
2172054-96-3 | 0.25g |
$1117.0 | 2023-06-04 | ||
| Enamine | EN300-1593031-0.5g |
5-cyclobutyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid |
2172054-96-3 | 0.5g |
$1165.0 | 2023-06-04 | ||
| Enamine | EN300-1593031-1.0g |
5-cyclobutyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid |
2172054-96-3 | 1g |
$1214.0 | 2023-06-04 | ||
| Enamine | EN300-1593031-2.5g |
5-cyclobutyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid |
2172054-96-3 | 2.5g |
$2379.0 | 2023-06-04 | ||
| Enamine | EN300-1593031-5.0g |
5-cyclobutyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid |
2172054-96-3 | 5g |
$3520.0 | 2023-06-04 | ||
| Enamine | EN300-1593031-10.0g |
5-cyclobutyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid |
2172054-96-3 | 10g |
$5221.0 | 2023-06-04 | ||
| Enamine | EN300-1593031-50mg |
5-cyclobutyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid |
2172054-96-3 | 50mg |
$1020.0 | 2023-09-23 | ||
| Enamine | EN300-1593031-100mg |
5-cyclobutyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid |
2172054-96-3 | 100mg |
$1068.0 | 2023-09-23 |
5-cyclobutyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 5-cyclobutyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid
5-Cyclobutyl-1-(4-Hydroxybutyl)-1H-1,2,3-Triazole-4-Carboxylic Acid: A Comprehensive Overview
The compound 5-cyclobutyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2172054-96-3) is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique combination of functional groups and structural motifs, making it a subject of interest for researchers and industry professionals alike. The molecule consists of a cyclobutyl group, a hydroxybutyl chain, and a triazole ring with a carboxylic acid substituent. These features contribute to its versatile chemical properties and reactivity.
Recent studies have highlighted the importance of triazole-containing compounds in drug discovery and materials science. The triazole ring in this compound is particularly notable due to its ability to participate in hydrogen bonding and π-interactions, which are critical for molecular recognition and bioavailability. The cyclobutane ring adds rigidity to the molecule, potentially enhancing its stability and pharmacokinetic properties. Furthermore, the presence of the hydroxybutyl chain introduces hydrophilic character to the molecule, which can influence its solubility and bioavailability.
One of the most promising applications of this compound lies in its potential as a bioactive agent. Researchers have explored its role in inhibiting key enzymes involved in various pathological processes. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against protease enzymes, which are implicated in conditions such as cancer and viral infections. The carboxylic acid group plays a crucial role in these interactions by facilitating hydrogen bonding with the active sites of target enzymes.
In addition to its enzymatic inhibition potential, this compound has also been investigated for its role in drug delivery systems. The combination of hydrophilic and hydrophobic moieties within the molecule makes it an ideal candidate for designing amphiphilic drug carriers. The hydroxybutyl chain can serve as a hydrophilic anchor, while the cyclobutane ring provides hydrophobic character, enabling the formation of self-assembled structures such as micelles or vesicles. These structures can encapsulate hydrophobic drugs, enhancing their solubility and delivery efficiency.
The synthesis of 5-cyclobutyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the triazole ring via click chemistry reactions, followed by functionalization with the cyclobutane and hydroxybutyl groups. Recent advancements in catalytic methods have enabled higher yields and improved stereocontrol during these reactions, making the synthesis more efficient and scalable.
From an environmental perspective, this compound has been studied for its biodegradability and eco-friendly properties. Research indicates that under aerobic conditions, the molecule undergoes rapid degradation due to the susceptibility of the triazole ring to microbial attack. This makes it a more sustainable option compared to traditional synthetic compounds that persist in the environment for extended periods.
In conclusion, 5-cyclobutyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2172054-96-3) is a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure endows it with properties that make it suitable for roles ranging from enzyme inhibition to drug delivery systems. As research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing both scientific understanding and practical applications.
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